

Check Availability & Pricing

## The Apelin/APJ Signaling Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The apelinergic system, comprising the G protein-coupled receptor APJ (Apelin Receptor) and its endogenous peptide ligands, apelin and Elabela (ELA), has emerged as a critical regulator of a wide array of physiological and pathological processes. Initially identified in 1993 as an orphan receptor with sequence homology to the angiotensin II type 1 receptor, the discovery of its first ligand, apelin, in 1998 unlocked a burgeoning field of research.[1] The subsequent identification of a second ligand, Elabela, has added another layer of complexity and therapeutic potential to this signaling axis. The Apelin/APJ system is extensively distributed throughout the central nervous system and peripheral tissues, including the heart, lungs, kidneys, and adipose tissue.[2] This widespread expression underscores its involvement in a multitude of functions, from cardiovascular homeostasis and fluid balance to angiogenesis and energy metabolism.[2][3] Dysregulation of this pathway has been implicated in a variety of diseases, including heart failure, hypertension, metabolic disorders, and cancer, making it a promising target for novel therapeutic interventions.[4]

This technical guide provides a comprehensive overview of the core components of the Apelin/APJ signaling pathway, its downstream effectors, and its multifaceted physiological and pathophysiological roles. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of the pathway's intricate mechanisms.



## Core Components of the Apelin/APJ Signaling Pathway

The primary components of this signaling system are the APJ receptor and its two known endogenous ligands, apelin and Elabela.

The APJ Receptor (APLNR)

The apelin receptor, APJ (also known as APLNR), is a class A G protein-coupled receptor (GPCR).[1] It shares approximately 31% amino acid identity with the angiotensin II type 1 receptor (AT1R), although it does not bind angiotensin II.[5] The human APJ gene is located on chromosome 11 and encodes a protein of 380 amino acids.[6] Upon activation, APJ can couple to multiple G protein subtypes, primarily the inhibitory Gai/o and the Gaq/11 subunits, leading to the initiation of diverse downstream signaling cascades.[7][8]

#### **Apelin**

Apelin was the first endogenous ligand identified for the APJ receptor.[1] It is synthesized as a 77-amino acid prepropeptide, which is subsequently cleaved into several biologically active C-terminal fragments. The most well-characterized isoforms include apelin-36, apelin-17, and apelin-13, with a pyroglutamated form of apelin-13 ([Pyr1]apelin-13) being one of the most potent and stable isoforms.[9] These different isoforms exhibit varying tissue distribution, receptor binding affinities, and potencies.[10]

#### Elabela (ELA)/Toddler

Elabela, also known as Toddler, was more recently discovered as a second endogenous ligand for the APJ receptor.[11] Encoded by a gene previously considered a non-coding RNA, Elabela is a 54-amino acid prepropeptide that is processed into smaller active forms, such as ELA-32 and ELA-21.[3] Despite having no sequence similarity to apelin, Elabela binds to and activates the APJ receptor, often eliciting similar, but in some cases distinct, physiological responses.[12] [13] This dual-ligand system allows for complex, context-dependent regulation of APJ signaling.

# Quantitative Data: Ligand Binding and Functional Potency



The following tables summarize key quantitative data for the interaction of various endogenous and synthetic ligands with the APJ receptor.

| Ligand                  | Receptor<br>Species | Assay Type             | Ki (nM)     | Reference |
|-------------------------|---------------------|------------------------|-------------|-----------|
| Apelin-13               | Human               | Radioligand<br>Binding | 0.7         | [3]       |
| [Pyr1]apelin-13         | Human               | Radioligand<br>Binding | 0.35 ± 0.08 | [14]      |
| Apelin-17               | Human               | Radioligand<br>Binding | 4.651       | [14]      |
| Apelin-36               | Human               | Radioligand<br>Binding | 1.735       | [14]      |
| Elabela-21              | Human               | Radioligand<br>Binding | 4.364       | [14]      |
| Elabela-32              | Human               | Radioligand<br>Binding | 1.343       | [14]      |
| ELA23-32                | Human               | Radioligand<br>Binding | 4.6         | [13]      |
| MM07 (agonist)          | Human               | Radioligand<br>Binding | K_D_ = 172  | [15]      |
| ML221<br>(antagonist)   | Human               | Radioligand<br>Binding | -           | [15]      |
| BMS-986224<br>(agonist) | Human               | Radioligand<br>Binding | K_d_ = 0.3  | [16]      |

Table 1: Binding Affinities (Ki/Kd) of Apelin/Elabela Isoforms and Synthetic Ligands for the APJ Receptor.



| Ligand                | Cell Line | Assay Type                 | EC50/IC50<br>(nM)          | Reference |
|-----------------------|-----------|----------------------------|----------------------------|-----------|
| Apelin-13             | CHO-K1    | cAMP Inhibition            | IC50: -7.817 ± 0.363 (log) | [14]      |
| Apelin-13             | -         | Gα12 Activation            | EC50: 43                   | [3]       |
| Apelin-13             | -         | β-arrestin2<br>Recruitment | EC50: 40                   | [3]       |
| [Pyr1]apelin-13       | CHO-K1    | cAMP Inhibition            | IC50: -7.978 ± 0.409 (log) | [14]      |
| Apelin-17             | CHO-K1    | cAMP Inhibition            | IC50: -7.419 ± 0.341 (log) | [14]      |
| Apelin-36             | HEK293    | cAMP Inhibition            | EC50: 20                   | [15]      |
| Elabela-21            | CHO-K1    | cAMP Inhibition            | IC50: -7.589 ± 0.352 (log) | [14]      |
| Elabela-32            | CHO-K1    | cAMP Inhibition            | EC50: 11.1                 | [10]      |
| Elabela-32            | CHO-K1    | ERK1/2<br>Phosphorylation  | EC50: 14.3                 | [10]      |
| MM07 (agonist)        | CHO-K1    | G protein<br>pathway       | Biased agonist             | [17]      |
| ML221<br>(antagonist) | -         | cAMP Assay                 | IC50: 700                  | [15]      |
| ML221<br>(antagonist) | -         | β-arrestin Assay           | IC50: 1750                 | [15]      |
| Apelin agonist 2      | -         | cAMP<br>Accumulation       | EC50: 10                   | [15]      |

Table 2: Functional Potency (EC50/IC50) of Apelin/Elabela Isoforms and Synthetic Ligands.

## **Quantitative Tissue Distribution**



While the widespread expression of the Apelin/APJ system is well-documented, comprehensive quantitative data on protein or mRNA levels across a broad range of human tissues is limited. The available data is often semi-quantitative or focused on specific tissues.

| Tissue                                       | Receptor Density (Bmax) (fmol/mg protein) | Ligand<br>Concentration                  | Method                                                           | Reference |
|----------------------------------------------|-------------------------------------------|------------------------------------------|------------------------------------------------------------------|-----------|
| Human Left<br>Ventricle                      | 4.3 ± 0.9                                 | -                                        | Radioligand<br>Binding ([ <sup>125</sup> l]-<br>(Pyr¹)Apelin-13) | [14]      |
| Human Right<br>Atria                         | 3.1 ± 0.6                                 | -                                        | Radioligand<br>Binding ([125]-<br>(Pyr¹)Apelin-13)               | [14]      |
| Human Kidney<br>(Cortex)                     | -                                         | Apelin: 0.45 ± 0.17 ng/mL                | ELISA                                                            |           |
| Human Kidney<br>(Cortex)                     | -                                         | Elabela: 1.24 ± 0.29 ng/mL               | ELISA                                                            |           |
| Human Plasma<br>(Healthy)                    | -                                         | Apelin: 208 - 466<br>pg/mL               | Immunoassay                                                      | [18]      |
| Human Plasma<br>(Healthy)                    | -                                         | [Pyr1]apelin-13:<br>Not detected         | LC-MS/MS                                                         | [15][18]  |
| Human Plasma<br>(Healthy, after<br>infusion) | -                                         | [Pyr1]apelin-13:<br>58.3 ± 10.5<br>ng/mL | LC-MS/MS                                                         | [13]      |

Table 3: Quantitative Expression of APJ and Apelin/Elabela in Human Tissues and Plasma. Note: The discrepancy in plasma apelin levels between immunoassays and LC-MS/MS suggests potential issues with the specificity of some immunoassays.

## **Core Signaling Pathways**



Activation of the APJ receptor by apelin or Elabela initiates a complex network of intracellular signaling cascades. The primary pathways involve G protein-dependent and  $\beta$ -arrestin-dependent mechanisms.

### **G Protein-Dependent Signaling**

Upon ligand binding, APJ couples to  $G\alpha i/o$  and  $G\alpha g/11$  proteins, leading to:

- Inhibition of Adenylyl Cyclase (via Gαi/o): This results in decreased intracellular cyclic AMP (cAMP) levels.[7]
- Activation of Phospholipase C (PLC) (via Gαq/11): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores, while DAG activates Protein Kinase C (PKC).[19]
- Activation of PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Akt can further phosphorylate and activate endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and vasodilation.[2]
- Activation of MAPK/ERK Pathway: The mitogen-activated protein kinase
   (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation,
   differentiation, and migration.[2]





Click to download full resolution via product page

G Protein-Dependent Signaling Pathways of the APJ Receptor.

#### **β-Arrestin-Dependent Signaling and Biased Agonism**

Following ligand-induced activation, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of  $\beta$ -arrestins ( $\beta$ -arrestin 1 and 2), which not only desensitize G protein signaling and mediate receptor internalization but also act as scaffolds to initiate G protein-independent signaling cascades. [20] This can lead to the activation of pathways like ERK in a sustained manner, distinct from the transient activation by G proteins.

The concept of "biased agonism" is particularly relevant to the Apelin/APJ system. This refers to the ability of different ligands to preferentially activate either G protein-dependent or  $\beta$ -arrestin-dependent pathways. For instance, some synthetic agonists have been designed to be "G protein-biased," aiming to maximize the beneficial effects of G protein signaling (e.g., vasodilation) while minimizing potential adverse effects associated with  $\beta$ -arrestin signaling.[13] Elabela and different apelin isoforms have also been shown to exhibit biased agonism, adding to the complexity of APJ signaling regulation.[12][15]





Click to download full resolution via product page

β-Arrestin-Dependent Signaling and Receptor Internalization.

## Physiological and Pathophysiological Roles

The Apelin/APJ system plays a pivotal role in numerous physiological processes, and its dysregulation is implicated in various diseases.

#### **Cardiovascular System**

- Cardiac Contractility and Blood Pressure: Apelin is a potent inotrope, increasing cardiac
  contractility. It also exerts vasodilatory effects, primarily through the PI3K/Akt/eNOS pathway,
  leading to a reduction in blood pressure.[2] This dual action makes it a key regulator of
  cardiovascular homeostasis.
- Angiogenesis: The Apelin/APJ system is a significant driver of angiogenesis (the formation of new blood vessels). It promotes the proliferation, migration, and tube formation of endothelial cells.[3][12][18]
- Cardiac Fibrosis: Apelin has been shown to have anti-fibrotic effects in the heart by inhibiting
  the activation of cardiac fibroblasts and the production of collagen.[10][21][22]
- Heart Failure: In heart failure, circulating apelin levels are often reduced. Therapeutic
  administration of apelin or APJ agonists has shown promise in improving cardiac function in
  preclinical models and early clinical trials.[5][7][9][13]



#### **Metabolic Regulation**

- Glucose Metabolism: The Apelin/APJ system is involved in regulating glucose uptake and insulin sensitivity, suggesting a role in metabolic disorders like diabetes.[14]
- Adipose Tissue: As an adipokine, apelin is secreted by adipose tissue and is involved in the regulation of adipogenesis and energy metabolism.[3]

### **Other Systems**

- Central Nervous System: Apelin and APJ are expressed in various brain regions, where they
  are involved in regulating fluid homeostasis, neuroprotection, and potentially mood and
  behavior.[19][23]
- Kidney Function: The system plays a role in renal physiology, including the regulation of fluid and electrolyte balance.[5][17][21]
- Cancer: The role of the Apelin/APJ system in cancer is complex and context-dependent. It can promote tumor growth and metastasis by stimulating angiogenesis and cell proliferation in some cancers, while in others, it may have anti-tumor effects.[11]
- Immune System: Emerging evidence suggests that the Apelin/APJ system can modulate inflammatory responses and leukocyte trafficking.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to study the Apelin/APJ signaling pathway.

### Radioligand Binding Assay for APJ Receptor

This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of radiolabeled ligands to the APJ receptor.

#### Materials:

 Cell membranes expressing the APJ receptor (e.g., from transfected CHO or HEK293 cells, or tissue homogenates).



- Radioligand (e.g., [125]-(Pyr1)Apelin-13).
- Unlabeled competitor ligand (e.g., unlabeled apelin-13).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
- · Scintillation cocktail and counter.

#### Protocol:

- Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
- Saturation Binding:
  - o In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-50 μg) to each well.
  - Add increasing concentrations of the radioligand (e.g., 0.01 to 5 nM).
  - For non-specific binding determination, add a high concentration of unlabeled competitor (e.g., 1 μM apelin-13) to a parallel set of wells.
  - Incubate at room temperature for 60-90 minutes.
- Competition Binding:
  - Add a fixed amount of membrane protein and a fixed concentration of radioligand (typically at its Kd value) to each well.
  - Add increasing concentrations of the unlabeled competitor ligand.
  - Incubate at room temperature for 60-90 minutes.







- Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - For saturation binding, plot specific binding (total binding non-specific binding) against the radioligand concentration. Use non-linear regression to determine Kd and Bmax.
  - For competition binding, plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. resources.revvity.com [resources.revvity.com]
- 2. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Calcium Imaging in mDA neurons [protocols.io]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Apelin expression in normal human tissues PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 | Springer Nature Experiments [experiments.springernature.com]
- 10. Development and validation of an LC-MS/MS method for detection and quantification of in vivo derived metabolites of [Pyr1]apelin-13 in humans PMC [pmc.ncbi.nlm.nih.gov]
- 11. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainvta.tech [brainvta.tech]
- 15. Droplet Digital PCR Provides Accurate Quantification of NGS Libraries | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Droplet Digital PCR for Quantitation of Extracellular RNA PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Molecular properties of apelin: tissue distribution and receptor binding PubMed [pubmed.ncbi.nlm.nih.gov]



- 20. Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM | PLOS One [journals.plos.org]
- 21. Quantification of Tissue and Circulating MicroRNAs by Droplet Digital PCR PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of apelin, the ligand for the APJ receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Apelin/APJ Signaling Pathway: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608583#apelin-apj-signaling-pathway-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com